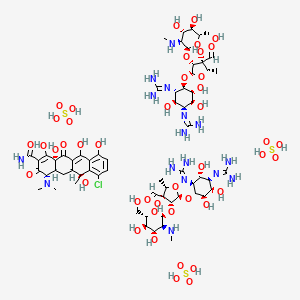
3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide
Übersicht
Beschreibung
3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide is an organic compound belonging to the class of amides. It is a white solid that is soluble in water and alcohols. This compound has a wide range of applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of crystal structures of benzamide derivatives, including compounds similar to 3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide, reveals insights into their molecular conformation and interactions. Suchetan et al. (2016) examined the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, noting that the dihedral angles between benzene rings in these compounds vary significantly, which could influence their reactivity and potential applications in scientific research (Suchetan et al., 2016).
Synthesis and Characterization of Complexes
Binzet et al. (2009) synthesized and characterized complexes of 4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives with Ni(II) and Cu(II), which were analyzed using various spectroscopic techniques. This work highlights the potential for creating metal-organic frameworks or catalytic complexes using halogenated benzamide derivatives (Binzet et al., 2009).
Disorder and Polymorphism
Chopra and Row (2008) discovered that concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide is induced by disorder within the crystal structure. This finding is significant for understanding the solid-state properties of similar compounds and their implications for drug formulation and material science applications (Chopra & Row, 2008).
Reactivity and Synthesis Routes
Mills and Snieckus (1984) explored the reactivity of silylated benzamides in synthesis reactions, which could provide a basis for developing novel synthetic routes involving 3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide (Mills & Snieckus, 1984).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-fluoro-N-(2-fluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c10-7-5-6(1-2-8(7)12)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURYJCBIXPXMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCF)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1449358.png)
![{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1449359.png)



![1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1449368.png)





![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)